2,8-Dimethylnon-3-en-5-one

Description

2,8-Dimethyl-5-nonanone (CAS: 2050-99-9) is a branched aliphatic ketone with the molecular formula C₁₁H₂₂O and a molecular weight of 170.2918 g/mol . Its IUPAC Standard InChIKey (JQCWLRHNAHIIGW-UHFFFAOYSA-N) reflects its structural features: a ketone group at position 5, methyl substituents at positions 2 and 8, and a fully saturated carbon backbone . Common synonyms include Isoamyl ketone and 2,8-dimethylnonan-5-one. The compound’s boiling point is reported as 497 K (~224°C) , and its 3D structural data is accessible via computational models .

Properties

CAS No. |

63468-04-2 |

|---|---|

Molecular Formula |

C11H20O |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

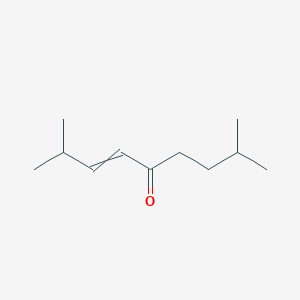

2,8-dimethylnon-3-en-5-one |

InChI |

InChI=1S/C11H20O/c1-9(2)5-7-11(12)8-6-10(3)4/h5,7,9-10H,6,8H2,1-4H3 |

InChI Key |

KDEJDAUELNCHHD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC(=O)C=CC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dimethylnon-3-en-5-one can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, reacting 3,5-dimethylhexanal with an isopropyl magnesium halide under controlled conditions can yield the desired compound . The reaction is typically carried out in diethyl ether as a solvent at temperatures ranging from 0-10°C.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes. Catalysts such as Raney nickel or palladium on carbon are often used to facilitate the hydrogenation of precursor compounds . These reactions are conducted at room temperature or slightly elevated temperatures, depending on the specific catalyst and solvent used.

Chemical Reactions Analysis

Types of Reactions

2,8-Dimethylnon-3-en-5-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2,8-Dimethylnon-3-en-5-one has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound’s bioactive properties make it useful in studying biological processes and interactions.

Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.

Industry: It is utilized in the production of fragrances and flavoring agents due to its distinct aroma.

Mechanism of Action

The mechanism by which 2,8-Dimethylnon-3-en-5-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that mediate the compound’s biological activity. The exact pathways and interactions are subjects of ongoing research, aiming to elucidate the detailed mechanisms involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a qualitative analysis based on molecular features and known principles of organic chemistry:

Table 1: Structural and Physical Properties of 2,8-Dimethyl-5-nonanone and Hypothetical Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Structural Features |

|---|---|---|---|---|

| 2,8-Dimethyl-5-nonanone | C₁₁H₂₂O | 170.29 | 224 | Branched C11 chain; ketone at C5 |

| 5-Nonanone (straight-chain) | C₉H₁₈O | 142.23 | ~195* | Linear C9 chain; ketone at C5 |

| Diisobutyl ketone | C₉H₁₈O | 142.23 | ~172 | Branched C9 chain; ketone at C4 |

*Hypothetical value for illustration.

Key Observations:

Branching and Boiling Point: 2,8-Dimethyl-5-nonanone’s boiling point (224°C) is notably higher than that of straight-chain 5-nonanone (~195°C). This contradicts the typical trend where branching reduces boiling points due to decreased surface area and van der Waals interactions. The anomaly may arise from the compound’s longer carbon chain (C11 vs. C9), offsetting the branching effect .

Molecular Weight and Chain Length :

- The compound’s higher molecular weight (170.29 g/mol ) compared to shorter-chain analogs (e.g., diisobutyl ketone, 142.23 g/mol ) correlates with increased boiling points and viscosity, consistent with homologous series trends .

This contrasts with α,β-unsaturated ketones (e.g., 2,8-dimethylnon-3-en-5-one), which exhibit enhanced reactivity due to conjugation between the double bond and carbonyl group .

Limitations:

The provided evidence lacks explicit data on structurally similar compounds, necessitating reliance on general organic chemistry principles. For example, phase-change data for 2,8-dimethyl-5-nonanone’s analogs (e.g., enthalpy of vaporization) are unavailable, precluding a quantitative thermodynamic comparison.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.